2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid
Description
2-({4-[(Methylamino)carbonyl]anilino}carbonyl)benzoic acid is a benzoic acid derivative featuring a urea-like substituent at the 2-position of the aromatic ring. Its structure comprises a central benzoic acid scaffold with a carbonyl-linked anilino group, which is further substituted at the para position by a methylamino carbonyl moiety.
The methylamino group in this compound likely modulates electronic and steric properties, distinguishing it from analogs with bulkier or more polar substituents.
Properties
IUPAC Name |
2-[[4-(methylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-17-14(19)10-6-8-11(9-7-10)18-15(20)12-4-2-3-5-13(12)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGBUSUFLTTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route often includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Introduction of the acyl group to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both amide and carbamoyl groups under acidic or alkaline conditions:
Hydrolysis kinetics depend on steric hindrance: the anilino carbonyl group exhibits slower reactivity compared to the methylamino carbamoyl group due to resonance stabilization .
Oxidation Reactions
Oxidative pathways target the aromatic rings and methylamino group:
The methylamino group oxidizes preferentially to nitro derivatives under strong conditions, while the benzoic acid moiety remains intact .
Reduction Reactions
Selective reduction of carbonyl groups is achievable with metal hydrides:
The carbamoyl group resists reduction compared to the adjacent amide, enabling stepwise transformations .
Substitution Reactions
Nucleophilic substitution occurs at electrophilic carbonyl carbons:
Steric effects from the methylamino group lower reactivity at the ortho-substituted carbonyl site .
Acid-Base Reactions
The benzoic acid group participates in classical acid-base chemistry:
The acid chloride derivative serves as a precursor for esterifications and amidations .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of this compound. Research indicates that modifications to the benzoic acid structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
1.2 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which has been demonstrated in preclinical models of rheumatoid arthritis.
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler benzoyl derivatives. The synthetic routes often include the formation of amide bonds and carbonyl groups, which are critical for the bioactivity of the final product.
2.2 Derivative Studies
Derivatives of this compound have been synthesized to improve solubility and bioavailability. For example, introducing alkyl groups at specific positions has been shown to enhance pharmacokinetic properties.
Case Studies
3.1 Case Study: Vasopressin Antagonists
A notable application of compounds related to this compound is their role as vasopressin antagonists. These compounds have been studied for their ability to modulate water retention in patients with heart failure, providing a therapeutic avenue for managing fluid overload conditions.
3.2 Case Study: Drug Development
In drug development processes, this compound has been utilized as a lead structure for designing new drugs targeting specific receptors involved in metabolic disorders. The iterative design process has led to several candidates entering clinical trials.
Material Science Applications
4.1 Polymerization Studies
Research has also explored the use of this compound in polymer chemistry. Its functional groups allow it to act as a monomer or crosslinker in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties.
| Application | Material Type | Properties Enhanced |
|---|---|---|
| Coatings | Thermosetting Polymers | Improved adhesion and durability |
| Composites | Biodegradable Plastics | Enhanced mechanical strength |
Mechanism of Action
The mechanism of action of 2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their differences from the target compound:
*Molecular formula inferred based on structural analysis.
Key Structural and Functional Differences
Alkyl Chain Modifications
- Such modifications are critical in drug design for optimizing bioavailability .
- 3-Methoxypropylamino variant (): The methoxy group introduces polarity, which may improve solubility and interaction with polar enzyme active sites. Ether linkages can also resist metabolic degradation compared to ester or amide bonds .
Aromatic and Heterocyclic Substituents
- 3-Phenylpropanoyl variant (): The phenyl group introduces steric bulk, which could hinder binding to compact active sites but promote interactions with hydrophobic pockets in proteins .
- Pyrimidinyl sulfonyl variant (): The pyrimidine ring’s nitrogen atoms enable hydrogen bonding and π-stacking, traits often exploited in kinase inhibitors or nucleic acid-targeting agents .
Functional Group Replacements
Research Findings and Implications
While specific biological data for the target compound are absent in the evidence, insights from analogs suggest:
- Solubility and Stability: Methylamino and methoxypropylamino derivatives may exhibit balanced solubility-stability profiles due to moderate polarity. In contrast, iodinated or sulfonated analogs () could face challenges in aqueous environments despite enhanced target affinity.
- Metabolism : Compounds with ether linkages () or heterocycles () may demonstrate improved metabolic stability over esters or simple amides, as seen in related pharmaceuticals .
- Synthetic Accessibility: The target compound’s methylamino group likely simplifies synthesis compared to bulkier analogs (e.g., ), reducing steric challenges during coupling reactions.
Biological Activity
2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoic acid core with substitutions that include a methylamino carbonyl group and an anilino carbonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process:
- Formation of Anilino Intermediate : The reaction begins with the coupling of 4-nitrobenzoic acid and methylamine under acidic conditions.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Coupling Reaction : The final product is formed by coupling the anilino intermediate with a suitable carbonyl compound.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methylamino and anilino carbonyl groups facilitate binding to active sites, potentially inhibiting enzyme activity and modulating various biological pathways.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. For instance, it has shown promise in inhibiting phosphodiesterase (PDE) enzymes, which play a crucial role in regulating cellular signaling pathways related to inflammation and allergic responses .
Case Studies
-
Anti-inflammatory Effects :
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in reducing inflammation in vitro by inhibiting specific PDE enzymes associated with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . -
Antimicrobial Activity :
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results demonstrated that it possesses moderate antibacterial activity, suggesting potential applications in treating bacterial infections . -
Cancer Research :
Preliminary studies have also explored its potential as an anticancer agent. The compound was found to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways, indicating its possible role in cancer therapy .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | PDE inhibition |
| 2-({4-[(butylamino)carbonyl]anilino}carbonyl)benzoic acid | Moderate anti-inflammatory | Similar PDE inhibition |
| 2-({4-[(ethylamino)carbonyl]anilino}carbonyl)benzoic acid | Anticancer properties | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid, and how can competing side reactions be minimized?
- Methodology : The compound can be synthesized via a multi-step coupling reaction. First, activate the carboxylic acid group of benzoic acid using coupling reagents like EDC or DCC to form an intermediate reactive ester. Subsequent reaction with 4-[(methylamino)carbonyl]aniline under anhydrous conditions (e.g., DMF or THF) facilitates amide bond formation. To minimize side reactions (e.g., hydrolysis of the activated ester), maintain strict anhydrous conditions and monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is critical .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity >98%.
- Structural Confirmation :
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ (amide and carboxylic acid) .
- NMR : ¹H NMR (DMSO-d₆) should show signals for aromatic protons (δ 7.2–8.1 ppm), methylamino protons (δ 2.8–3.1 ppm), and carboxylic acid proton (δ ~12–13 ppm) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ matching the molecular formula C₁₆H₁₃N₂O₄ (exact mass: 297.0874) .
Q. What are the key IUPAC nomenclature rules governing the naming of this compound?
- Methodology : The name follows IUPAC’s substitutive approach. The parent chain is benzoic acid, with substituents prioritized by functional group hierarchy:
- The carboxylic acid (-COOH) is the principal group.
- The substituent at position 2 is an anilino group modified by a methylaminocarbonyl moiety.
- The full name: this compound. This aligns with IUPAC’s guidelines for carbamoyl and anilino derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methylaminocarbonyl-anilino moiety in catalytic or binding studies?
- Methodology :
- Steric Effects : The methyl group on the amino moiety introduces steric hindrance, potentially reducing nucleophilic attack at the carbonyl. Computational modeling (e.g., DFT) can quantify steric parameters like Tolman’s cone angle .
- Electronic Effects : Electron-donating methyl groups may stabilize the amide resonance, reducing electrophilicity. UV-Vis spectroscopy (e.g., λmax shifts in charge-transfer complexes) and Hammett σ constants can assess electronic contributions .
- Experimental Validation : Compare reaction kinetics with analogs (e.g., ethylamino or tert-butylamino derivatives) to isolate steric/electronic impacts .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Step 1 : Replicate synthesis under controlled conditions (temperature, solvent purity) to rule out procedural variability.
- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and detect trace impurities.
- Step 3 : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and identify rotational isomers or tautomers. For example, keto-enol tautomerism in the carbonyl groups could cause spectral discrepancies .
Q. How can computational modeling predict this compound’s potential as a CD73 inhibitor or enzyme modulator?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CD73’s active site (PDB ID: 4H1E). Focus on hydrogen bonding with His246/His274 and hydrophobic interactions with the benzoic acid core .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility.
- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays (e.g., colorimetric phosphate detection for CD73 activity) .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₃N₂O₄ | |
| Exact Mass | 297.0874 g/mol | |
| Predicted Solubility | Low in H₂O; soluble in DMSO, DMF | |
| Thermal Stability | Decomposes >250°C (DSC data) |
Table 2 : Common Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 70:30 ACN/H₂O, 1 mL/min | Purity assessment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (COOH), 8.0–7.2 (Ar-H) | Structural confirmation |
| FT-IR | 1685 cm⁻¹ (amide C=O), 1705 cm⁻¹ (COOH) | Functional group analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
